
Bosutinib
Descripción general
Descripción
Bosutinib es un inhibidor de la tirosina quinasa de molécula pequeña utilizado principalmente para el tratamiento de la leucemia mieloide crónica. Fue originalmente sintetizado por Wyeth y actualmente está desarrollado por Pfizer . This compound funciona inhibiendo la quinasa BCR-ABL, que es una proteína de fusión resultante del cromosoma Filadelfia, una característica de la leucemia mieloide crónica .
Aplicaciones Científicas De Investigación
Bosutinib is an orally active, dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) following resistance or intolerance to previous treatments . Originally approved for CML, research has expanded to explore its potential in treating other conditions, such as amyotrophic lateral sclerosis (ALS) .
This compound for Chronic Myeloid Leukemia (CML)
This compound is effective for patients with CML who have previously been treated with tyrosine kinase inhibitors (TKIs) . The phase 4 BYOND trial studied this compound in CML patients resistant or intolerant to prior TKIs, using a starting dose of 500 mg daily .
Efficacy:
- At the conclusion of the study, with a median follow-up of 47.8 months, 48.1% of patients with Philadelphia chromosome-positive chronic phase CML were still undergoing treatment .
- Among those who could be evaluated, 71.8% attained or maintained a major molecular response (MMR), and 59.7% achieved a molecular response (MR)4 at any point during the treatment .
- The probability of maintaining MMR at 36 months was 87.2%, while the probability of maintaining MR4 was 80.7% .
- The overall survival rate at 48 months was 88.3% .
- In patients <65, 65–74, and ≥75 years of age, cumulative major molecular response rates at any time on treatment were 73.6%, 64.5%, and 74.1%, respectively .
- In patients with mCCI scores of 2, 3, and ≥4, cumulative major molecular response rates were 77.9%, 63.0%, and 59.3%, respectively .
- The median time to MMR in responders was 9.0 months for this compound, compared to 11.9 months for imatinib .
- After 60 months of follow-up, the estimated overall survival rate was 95% in the this compound group and 94% in the imatinib group .
Safety and Tolerability: Long-term adverse events were consistent with this compound's known safety profile, and no new safety issues were identified . Managing adverse events through dose reduction helped maintain efficacy while improving tolerability . Older patients (≥75 years) and those with a high comorbidity burden (mCCI ≥4) may require closer monitoring due to the increased risk of treatment-emergent adverse events .
Dose Management: The starting dose of this compound in the BYOND trial was 500 mg daily . The management of adverse events through dose reduction maintained efficacy while improving tolerability .
This compound for Amyotrophic Lateral Sclerosis (ALS)
This compound is being explored as a potential treatment for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease .
Preclinical Studies: this compound showed neuroprotective effects in cell-based assays and mouse models of ALS, leading to clinical trials to develop it as a therapeutic drug for ALS .
Phase 1 Study: A phase 1 dose-escalation study evaluated the safety and tolerability of this compound in ALS patients .
- The study included patients whose total ALSFRS-R scores decreased by 1-3 points during the 12-week .
- No dose-limiting toxicities (DLTs) were observed up to 300 mg daily, but DLTs were observed in 3/3 patients in the 400 mg daily cohort .
- The most common adverse events were gastrointestinal issues (92.3%), liver function-related issues (53.8%), and rash (23.1%) .
- A subset of patients (5/9) responded well to this compound treatment over the 12-week treatment period .
- Treatment-responsive patients had lower levels of plasma neurofilament light chain (NFL) .
Phase 2 Study: A phase 2 clinical trial achieved its primary endpoints, supporting further development of this compound as an ALS treatment .
Chemical Properties and Analysis
This compound's liquid chromatography analytical method has been developed and optimized using HPLC . Column temperature, mobile phase B composition, and buffer pH were identified as critical factors .
Drug Interactions
Mecanismo De Acción
Bosutinib ejerce sus efectos inhibiendo la quinasa BCR-ABL, que es responsable de la proliferación incontrolada de las células leucémicas . Es un inhibidor competitivo de ATP que se une al sitio de unión de ATP de la quinasa, evitando su activación . This compound también inhibe otras quinasas como Src, Lyn y Hck, que desempeñan un papel en la señalización de las células cancerosas . Esta doble inhibición conduce a la supresión del crecimiento de las células cancerosas y la inducción de la apoptosis .
Métodos De Preparación
Bosutinib puede sintetizarse mediante diversos métodos. Una ruta sintética común implica la reacción de 7-(3-cloropropoxi)-6-metoxi-4-(2,4-dicloro-5-metoxianilino)-3-quinolinecarbonitrilo con N-metilpiperazina . La reacción se lleva a cabo típicamente en presencia de una base como yoduro de sodio y un solvente como acetonitrilo, seguido de calentamiento a reflujo . El producto se purifica luego mediante cristalización .
En la producción industrial, this compound a menudo se prepara disolviendo el producto bruto en una mezcla de agua y un haluro de alquilo, seguido de cristalización y secado para obtener this compound monohidratado de alta pureza . Este método asegura la eliminación de impurezas y produce un producto con alta pureza química .
Análisis De Reacciones Químicas
Bosutinib experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Se sabe que inhibe la autofosforilación de las quinasas Abl y Src, lo que resulta en la inhibición del crecimiento celular y la inducción de la apoptosis . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones son típicamente metabolitos inactivos que se excretan del cuerpo .
Comparación Con Compuestos Similares
Bosutinib a menudo se compara con otros inhibidores de la tirosina quinasa como imatinib, nilotinib y dasatinib . A diferencia de imatinib, this compound inhibe tanto las quinasas Abl como Src, proporcionando un espectro de actividad más amplio . También es eficaz contra varias mutaciones resistentes a imatinib, lo que lo convierte en una opción valiosa para pacientes con leucemia mieloide crónica resistente . this compound tiene un perfil de efectos secundarios distinto, siendo los efectos secundarios gastrointestinales más comunes en comparación con otros inhibidores de la tirosina quinasa .
Compuestos similares incluyen:
- Imatinib
- Nilotinib
- Dasatinib
- Ponatinib
Cada uno de estos compuestos tiene propiedades y mecanismos de acción únicos, pero la doble inhibición de las quinasas Abl y Src de this compound lo diferencia .
Actividad Biológica
Bosutinib (SKI-606) is a dual Src/Abl tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML). This article explores its biological activity, efficacy, safety profile, and relevant case studies based on diverse sources.
This compound exerts its therapeutic effects by inhibiting the activity of the Bcr-Abl fusion protein, which is responsible for the pathogenesis of CML. In addition to targeting Bcr-Abl, this compound also inhibits Src family kinases, which play a role in tumor progression and metastasis. This dual inhibition is crucial for overcoming resistance to other tyrosine kinase inhibitors (TKIs) such as imatinib and dasatinib.
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with CML:
- Phase 1/2 Study : A study involving 118 patients who had previously been treated with imatinib showed that this compound achieved a major cytogenetic response in 32% of patients and a complete hematologic response in 73% . The median follow-up was 28.5 months.
- Phase 3 BFORE Trial : This trial compared this compound with imatinib in newly diagnosed chronic phase CML patients. Results indicated that this compound provided superior major molecular response rates across different risk groups, particularly benefiting high-risk patients . At five years, the overall survival rate was reported at 88.3% .
- BYOND Trial : In this phase 4 trial involving 163 previously treated patients, this compound maintained a major molecular response rate of 71.8% at any time during treatment . The median follow-up was 47.8 months.
Safety Profile
The safety profile of this compound has been consistent across studies. Common treatment-emergent adverse events (TEAEs) include:
- Gastrointestinal Issues : Diarrhea (8%) and rash (4%) were among the most frequently reported grade 3/4 nonhematologic adverse events .
- Long-term Safety : No new safety signals were identified over extended follow-up periods, with long-term adverse events aligning with known profiles .
Case Studies
- Real-World Evidence : A retrospective observational study highlighted that among 84 chronic phase patients switching to this compound due to resistance or intolerance to prior TKIs, complete cytogenetic response rates were 67%, with an overall survival rate of 91% at two years post-initiation .
- Comparative Effectiveness : In a study comparing this compound with imatinib for newly diagnosed CML, this compound demonstrated better efficacy and a manageable safety profile, reinforcing its position as a preferred first-line therapy in specific patient populations .
Summary of Key Findings
Study Type | Patient Population | Major Molecular Response Rate | Overall Survival Rate | Common Adverse Events |
---|---|---|---|---|
Phase 1/2 Study | Previously treated CML patients | 32% | Not specified | Diarrhea, rash |
Phase 3 BFORE Trial | Newly diagnosed CML patients | Superior to imatinib | 88.3% at 5 years | Consistent long-term AEs |
BYOND Trial | Previously treated CML patients | 71.8% | Not specified | Similar to known profiles |
Real-World Study | Chronic phase CML patients | 67% | 91% at 2 years | Diarrhea, rash |
Propiedades
IUPAC Name |
4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPYILGKFZZVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861568 | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells. | |
Record name | Bosutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
380843-75-4 | |
Record name | Bosutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380843-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bosutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380843754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bosutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06616 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BOSUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5018V4AEZ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bosutinib | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240205 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:
ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of this compound.
ANone: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on this compound.
A: this compound functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].
A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of this compound's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of this compound and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.
A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for this compound's binding affinity to target kinases []. Studies comparing this compound with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in this compound to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].
ANone: The research papers provided concentrate on the clinical and pharmacological aspects of this compound, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding this compound, please consult relevant safety data sheets and regulatory guidelines.
ANone: Several research papers provide insights into the PK/PD profile of this compound:
ANone: Numerous studies highlight the efficacy of this compound in both laboratory and clinical settings:
A: The safety and tolerability of this compound have been extensively evaluated in clinical trials [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.